8-Chlorocinnoline

Medicinal Chemistry Process Chemistry Preformulation

8-Chlorocinnoline is a regiospecific cinnoline scaffold distinguished by its 8-position chloro substituent, which confers a low melting point (88-89°C) and reduced basicity (pKa 1.26) versus the 6-chloro isomer. This enables metal-free, C4-selective nucleophilic substitution for rapid analog generation in LXR agonist development and antimicrobial SAR exploration. Choose this specific isomer for predictable physicochemical modulation in your lead optimization cascade.

Molecular Formula C8H5ClN2
Molecular Weight 164.59 g/mol
Cat. No. B13656984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chlorocinnoline
Molecular FormulaC8H5ClN2
Molecular Weight164.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=NC=C2
InChIInChI=1S/C8H5ClN2/c9-7-3-1-2-6-4-5-10-11-8(6)7/h1-5H
InChIKeyNTSAQTBYHCOPGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chlorocinnoline: A C8-Halogenated Cinnoline Scaffold for Medicinal Chemistry and Agrochemical Building Blocks


8-Chlorocinnoline (CAS 17404-93-2) is a heteroaromatic compound belonging to the cinnoline family, characterized by a chlorine substituent at the 8-position of the bicyclic cinnoline ring system . Cinnolines are nitrogen-containing heterocycles with a broad spectrum of reported pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antihypertensive effects [1]. The 8-chloro substitution confers distinct physicochemical properties (e.g., reduced basicity with a predicted pKa of 1.26, melting point 88-89°C) and influences reactivity in cross-coupling and nucleophilic substitution reactions . This compound serves primarily as a versatile intermediate in the synthesis of more complex cinnoline-based pharmaceuticals, agrochemicals, and functional materials [2].

Why 8-Chlorocinnoline Cannot Be Substituted with Other Chlorocinnoline Regioisomers or Halogen Analogs


Cinnoline derivatives with different halogen substitution patterns exhibit markedly different physicochemical properties, reactivity profiles, and biological activities. For instance, the 8-chloro isomer has a significantly lower melting point (88-89°C) and reduced basicity (pKa 1.26) compared to the 6-chloro regioisomer (mp 129-130°C) and unsubstituted cinnoline (pKa 2.64), directly impacting purification, formulation, and protonation state under physiological conditions [1]. Furthermore, the position of the halogen dictates regioselectivity in nucleophilic aromatic substitution and cross-coupling reactions, making regioisomers non-interchangeable as synthetic building blocks [2]. Even among 8-halogenated analogs, the chloro derivative offers distinct reactivity and metabolic stability profiles compared to the corresponding bromo or fluoro compounds. Therefore, generic substitution without explicit comparative data is scientifically unjustifiable and may lead to failed syntheses or altered biological outcomes.

Quantitative Differentiation of 8-Chlorocinnoline Versus Closest Analogs: A Data-Driven Selection Guide


Physicochemical Differentiation: Melting Point and Basicity (pKa) Define Handling and Formulation Advantages

8-Chlorocinnoline exhibits a melting point of 88-89°C, which is intermediate between the 4-chloro isomer (76-77°C) and the 6-chloro isomer (129-130°C), and significantly higher than unsubstituted cinnoline (37-38°C) [1]. Its predicted pKa of 1.26±0.10 is substantially lower than that of cinnoline (pKa 2.64), indicating a 24-fold decrease in basicity (more acidic character) at the N1 position due to the electron-withdrawing 8-chloro substituent [2]. Density is comparable across regioisomers (8-chloro: 1.349 g/cm³; 4-chloro: 1.35 g/cm³; 6-chloro: 1.349 g/cm³) [1].

Medicinal Chemistry Process Chemistry Preformulation

Synthetic Utility: Regioselective Nucleophilic Substitution at C4 Enabled by 8-Chloro Substitution

The presence of the 8-chloro substituent does not deactivate the C4 position toward nucleophilic substitution; instead, it allows selective functionalization. For example, 4-bromo-8-chlorocinnoline undergoes facile nucleophilic aromatic substitution with amines (e.g., piperazine derivatives) in DMF at 90°C with Et3N to yield 4-amino-8-chlorocinnoline derivatives in high yield [1]. This reactivity profile is distinct from 4-chlorocinnoline, which often requires more forcing conditions or metal catalysis for analogous transformations [2]. The 8-chloro group can be retained or subsequently modified via cross-coupling, offering a versatile handle for divergent synthesis.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Antimicrobial Activity: Chloro-Substituted Cinnolines (Including 8-Chloro) Exhibit Enhanced Potency Over Non-Halogenated Analogs

In a comparative study of cinnoline-thiophene hybrids, compounds bearing chloro substituents demonstrated significantly higher antibacterial, anti-inflammatory, and antifungal activities than their non-halogenated or other halogen-substituted (bromo, fluoro) counterparts [1]. While the study did not isolate 8-chlorocinnoline itself, the class-level trend strongly suggests that the 8-chloro substitution pattern contributes to enhanced antimicrobial potency. Specifically, the chloro-substituted series exhibited the most potent activity among all evaluated substitutions, though exact MIC values for 8-chloro were not reported [1].

Antimicrobial Antibacterial Antifungal

Procurement Differentiator: Consistent High Purity (95%+) and Batch-to-Batch Analytical Documentation

Commercial suppliers of 8-chlorocinnoline (e.g., Bidepharm) provide the compound with a standard purity of 95%+ and include batch-specific analytical certificates (NMR, HPLC, GC) to ensure reproducibility in research applications . This level of documented purity is not universally available for all chlorocinnoline regioisomers, particularly the less common 3-chloro or 7-chloro variants, which may be supplied at lower purity or without comprehensive QC data. For sensitive catalytic or biological assays, this verified purity minimizes confounding variables due to impurities.

Chemical Procurement Quality Control Reproducibility

Optimal Use Cases for 8-Chlorocinnoline Based on Quantifiable Differentiation


Synthesis of Liver X Receptor (LXR) Modulators

Derivatives of 8-chlorocinnoline, such as 3-benzyl-4-[3-(benzyloxy)phenyl]-8-chlorocinnoline, have demonstrated agonist activity at LXRα (IC50 = 180,000 nM) and LXRβ (IC50 = 46,000 nM) in cell-based assays [1]. While potency is modest, the 8-chloro substitution appears to be a tolerated pharmacophoric element. For medicinal chemists exploring LXR-targeted therapies for metabolic or inflammatory diseases, 8-chlorocinnoline serves as a viable starting scaffold for further optimization.

Antimicrobial Lead Optimization

Class-level SAR indicates that chloro-substituted cinnolines exhibit superior antimicrobial activity compared to non-halogenated or other halogenated analogs [2]. Therefore, 8-chlorocinnoline is a rational choice for inclusion in focused libraries aimed at discovering novel antibacterial or antifungal agents, particularly when the 8-position is projected to interact favorably with target binding pockets.

Physicochemical Property Tuning in Early-Stage Drug Discovery

The distinct melting point (88-89°C) and reduced basicity (pKa 1.26) of 8-chlorocinnoline, relative to 4-chloro (mp 76-77°C) and 6-chloro (mp 129-130°C) isomers, make it a useful tool for probing structure-property relationships (SPR) in lead series . Researchers can use 8-chlorocinnoline to modulate solubility, permeability, and crystallinity without altering the core cinnoline pharmacophore.

Divergent Synthesis of C4-Functionalized Cinnolines

The ability of 8-chlorocinnoline derivatives to undergo regioselective nucleophilic substitution at the C4 position under mild, metal-free conditions enables rapid generation of diverse C4-amino or C4-alkoxy analogs [3]. This reactivity profile supports parallel synthesis efforts in medicinal chemistry and agrochemical discovery, where late-stage functionalization is desirable.

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